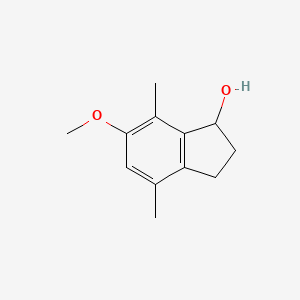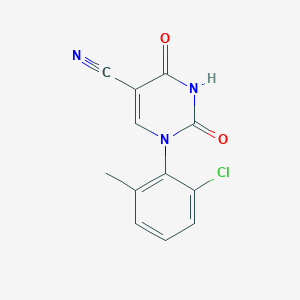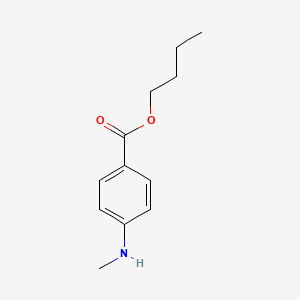
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate
Vue d'ensemble
Description
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and isoxazole derivatives. Methanesulfonic acid is known for its strong acidity and stability, while isoxazole is a five-membered heterocyclic compound with significant biological and chemical importance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester typically involves the esterification of methanesulfonic acid with 5-phenyl-isoxazol-3-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The isoxazole moiety may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester but with an ethyl group instead of the isoxazole moiety.
5-Phenyl-isoxazol-3-ylmethanol: The alcohol precursor used in the synthesis of the ester.
Isoxazole derivatives: Various isoxazole compounds with different substituents
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate is unique due to the combination of methanesulfonic acid’s strong acidity and the isoxazole ring’s biological activity. This dual functionality makes it a valuable compound in both chemical synthesis and biological research .
Propriétés
Formule moléculaire |
C11H11NO4S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H11NO4S/c1-17(13,14)15-8-10-7-11(16-12-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
LRXGXKYHGSZGLD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=NOC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)
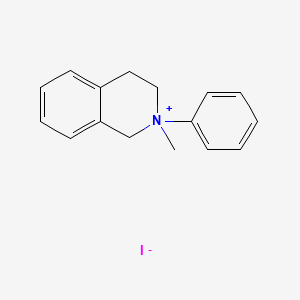
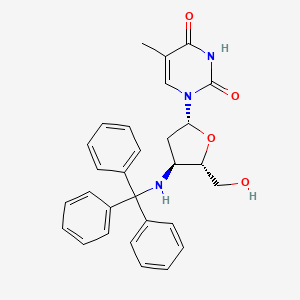


![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)
